molecular formula C42H71O5PSi3 B8146471 ((Z)-2-((3S,4S,5S)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide

((Z)-2-((3S,4S,5S)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide

Cat. No.: B8146471
M. Wt: 771.2 g/mol
InChI Key: DCCWLTTWSBJXFK-UGOYHANCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((Z)-2-((3S,4S,5S)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is a structurally complex organophosphorus derivative featuring multiple tert-butyldimethylsilyl (TBS) protecting groups, a Z-configuration at the cyclohexylidene moiety, and a diphenylphosphine oxide terminal group. The TBS groups enhance steric bulk and hydrophobicity, which may improve stability against hydrolysis and influence solubility in organic solvents .

This compound is structurally related to intermediates used in nucleoside synthesis and catalysis, where phosphine oxide moieties often serve as ligands or stabilizers . Its synthesis likely involves sequential silylation of hydroxyl groups and phosphorylation steps, analogous to methods described for similar TBS-protected cyclohexane derivatives .

Properties

IUPAC Name

3-[(1S,2S,4Z,6S)-2,6-bis[[tert-butyl(dimethyl)silyl]oxy]-4-(2-diphenylphosphorylethylidene)-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H71O5PSi3/c1-33-34(28-31-48(43,35-24-19-17-20-25-35)36-26-21-18-22-27-36)32-37(46-50(13,14)41(5,6)7)39(38(33)47-51(15,16)42(8,9)10)44-29-23-30-45-49(11,12)40(2,3)4/h17-22,24-28,37-39H,1,23,29-32H2,2-16H3/b34-28-/t37-,38-,39-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCWLTTWSBJXFK-UGOYHANCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCOC1C(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=C)C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCCCO[C@H]1[C@H](C/C(=C/CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C(=C)[C@@H]1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H71O5PSi3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((Z)-2-((3S,4S,5S)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is a phosphine oxide derivative that has garnered attention for its potential biological activities. Phosphine oxides are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article aims to explore the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a diphenylphosphine oxide moiety and several tert-butyldimethylsilyl ether groups. This structural complexity may influence its biological interactions and efficacy.

Anticancer Activity

Research indicates that phosphine oxides can serve as effective anticancer agents. A study on related phosphine oxide derivatives demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives were tested for their inhibitory effects on topoisomerase I (TOP1), an enzyme crucial for DNA replication and repair. Compounds similar to the one showed higher inhibition values than the standard camptothecin (CPT), suggesting potential as anticancer therapeutics .

Antibacterial Properties

Additionally, phosphine oxides have been evaluated for antibacterial activity. A related study highlighted the antibacterial properties of phosphine oxide derivatives against Gram-positive bacteria such as Bacillus subtilis. These findings suggest that the compound may exhibit similar antibacterial effects due to its structural characteristics .

Synthesis and Evaluation

A notable study synthesized various phosphine oxide derivatives and evaluated their biological activities. The synthesized compounds were assessed for cytotoxicity against multiple cancer cell lines, revealing that some exhibited moderate to strong activity, particularly against leukemia cell lines like HL-60 .

CompoundCell Line TestedIC50 Value (µM)Activity Level
Compound AHL-6025Moderate
Compound BMCF-710Strong
Compound CA54930Moderate

The mechanism behind the anticancer activity of phosphine oxides often involves the inhibition of critical enzymes such as TOP1. The persistence of inhibition after prolonged incubation times suggests that these compounds can effectively disrupt cancer cell proliferation by targeting DNA repair mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Key Features Molecular Weight (Da) Solubility (LogP) Applications
Target Compound 3× TBS groups, propoxy linker, Z-configuration, diphenylphosphine oxide ~1,200 (estimated) ~8.5 (predicted) Catalysis, organic synthesis
((Z)-2-((3S,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide 2× TBS groups, no propoxy group, Z-configuration, diphenylphosphine oxide ~950 ~7.2 Nucleoside intermediate
Compound 9 in 2× TBS groups, thioether, pyrimidinone, phosphino-propanenitrile ~1,100 ~6.8 Antiviral research
Triphenylphosphine oxide derivatives (e.g., 5a/b in ) Triphenylphosphine oxide core, azide-derived substituents ~400–600 ~3.5–5.0 Triazole synthesis, organocatalysis
Key Observations:
  • The additional TBS group and propoxy linker in the target compound increase its molecular weight and hydrophobicity compared to analogues . This may enhance thermal stability but reduce aqueous solubility.
  • Unlike triphenylphosphine oxide derivatives (e.g., 5a/b), the target compound’s bulky TBS groups may hinder nucleophilic attack at the phosphorus center, reducing reactivity in Staudinger-type reactions .

Reactivity and Functional Behavior

  • Phosphine Oxide Reactivity : The diphenylphosphine oxide group is less nucleophilic than triphenylphosphine but serves as a robust ligand in metal-catalyzed reactions. Similar compounds (e.g., ) participate in azide-alkyne cycloadditions, but the target compound’s steric bulk may limit such reactivity .
  • Silyl Ether Stability : The three TBS groups provide superior protection against acidic/basic conditions compared to compounds with fewer silyl groups (e.g., and ) .

Computational and Bioactivity Comparisons

  • QSAR and Proteomic Profiling: The compound’s structural complexity places it outside the applicability domain (AD) of most QSAR models, which prioritize simpler scaffolds . However, proteomic interaction signatures (via platforms like CANDO) could predict its bioactivity by comparing its multitarget interactions with those of known TBS-containing phosphine oxides .

Preparation Methods

Synthesis of tert-Butyldimethylsilyl Chloride (TBS-Cl)

The preparation of TBS-Cl, as detailed in patent CN101817842A, involves a two-step process:

  • Grignard Formation : Reacting tert-butyl chloride with magnesium in a diethyl ether/cyclohexane solvent system generates tert-butylmagnesium chloride.

  • Silylation : Addition of dimethyldichlorosilane to the Grignard reagent produces TBS-Cl, with subsequent hydrochloric acid workup and distillation .

Key Reaction Conditions

ParameterValue
SolventDiethyl ether/cyclohexane (6.5:3.5–7.5:2.5)
Temperature40–55°C
Yield82%
Purity99.0%

This protocol’s efficiency ensures a reliable supply of TBS-Cl for multi-step silylation .

Silylation of the Cyclohexane Triol Intermediate

The target compound’s cyclohexane core requires sequential protection of hydroxyl groups at positions 3, 4, and 5. A plausible intermediate is 3,4,5-trihydroxy-2-methylenecyclohexylideneethyl chloride, which undergoes silylation as follows:

  • Protection of 3- and 5-Hydroxyls : Treatment with TBS-Cl in the presence of imidazole or DMAP in dichloromethane affords the 3,5-bis-TBS ether.

  • Functionalization of 4-Hydroxyl : Reaction with 3-((tert-butyldimethylsilyl)oxy)propyl bromide introduces the propoxy-TBS side chain .

Challenges :

  • Regioselectivity : Achieving selective protection of the 3- and 5-hydroxyls before the 4-position requires steric and electronic considerations.

  • Stereochemical Integrity : The 3S,4S,5S configuration implies chiral induction during cyclization or resolution via chiral auxiliaries .

Formation of the Cyclohexylidene Core

The cyclohexylidene system (2-methylenecyclohexylidene) is constructed via elimination from a chloroethylidene precursor. Starting with 1-(2-chloroethylidene)-3,5-bis-TBS-oxy-4-propoxy-TBS-cyclohexane, base-mediated dehydrohalogenation (e.g., KOtBu or DBU) generates the exo-methylene group .

Mechanistic Insight :
The elimination proceeds via an E2 pathway, with anti-periplanar geometry ensuring formation of the trans double bond. However, the target’s Z-configuration suggests conformational constraints from the silyl ethers, directing syn elimination .

Wittig Reaction for Ethylidene-Phosphine Oxide Moiety

The ethylidene-phosphine oxide group is installed via a Wittig reaction between a phosphonium ylide and an aldehyde. Adapting the method from ACS Omega (2020), the synthesis involves:

  • Phosphonium Salt Formation : Quaternization of methyldiphenylphosphine with the cyclohexylidene-aldehyde intermediate in the presence of NiCl₂(dppe) (6 mol%) .

  • Ylide Generation : Treatment of the phosphonium salt with a strong base (e.g., NaHMDS) to form the ylide.

  • Olefination : Reaction with furan-2-carbaldehyde or p-chlorobenzaldehyde yields the Z-configured phosphine oxide .

Reaction Optimization

ParameterValue
CatalystNiCl₂(dppe)
BaseNaHMDS
Yield (Phosphine Oxide)27–90%

This method diverges from traditional Wittig applications by prioritizing phosphine oxide formation over olefin synthesis .

Stereochemical Considerations and Configuration Control

The 3S,4S,5S stereochemistry is propagated through chiral starting materials or asymmetric catalysis. Potential strategies include:

  • Chiral Pool Synthesis : Deriving the cyclohexane core from a naturally occurring chiral terpene.

  • Enzymatic Resolution : Kinetic resolution of racemic intermediates using lipases or esterases.

  • Asymmetric Induction : Employing chiral ligands in key cyclization or elimination steps .

Analytical Validation :

  • NMR Spectroscopy : 31^{31}P NMR confirms phosphine oxide formation (δ 25–30 ppm).

  • X-ray Crystallography : Definitive assignment of Z-configuration and stereochemistry .

Q & A

Q. Q1. What are the critical synthetic challenges in preparing ((Z)-2-((3S,4S,5S)-...)diphenylphosphine oxide, and how are they addressed methodologically?

Answer: The synthesis involves multiple silylation steps and stereochemical control. Key challenges include:

  • Regioselective silylation : tert-Butyldimethylsilyl (TBDMS) groups are introduced at specific hydroxyl positions. Potassium carbonate is often used as a base to activate hydroxyl groups, while TBDMS chloride or triflate serves as the silylating agent .
  • Stereochemical fidelity : The (3S,4S,5S) configuration requires chiral auxiliaries or catalysts. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) can preserve stereochemistry during cyclohexylidene formation .
  • Phosphine oxide stability : The diphenylphosphine oxide moiety is sensitive to hydrolysis. Reactions are conducted under anhydrous conditions with inert gas (N₂/Ar) protection .

Q. Q2. Which analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • NMR spectroscopy : ¹H, ¹³C, and ³¹P NMR validate the Z-configuration, silyl ether linkages, and phosphine oxide geometry. For example, ³¹P NMR peaks near 25–30 ppm confirm the phosphine oxide group .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF MS confirms molecular weight (e.g., m/z 895.38 for C₅₂H₇₅O₅PSi₃) .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity, using C18 columns and acetonitrile/water gradients .

Q. Q3. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers under nitrogen. The TBDMS groups are prone to hydrolysis in humid environments .
  • Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid contact with oxidizing agents (e.g., peroxides) due to the phosphine oxide’s redox activity .

Advanced Research Questions

Q. Q4. What mechanistic insights explain the compound’s reactivity in catalytic applications (e.g., asymmetric synthesis)?

Answer:

  • Electronic effects : The electron-withdrawing phosphine oxide group polarizes adjacent bonds, facilitating nucleophilic attacks. DFT studies suggest the Z-configuration enhances π-backbonding in metal complexes .
  • Steric effects : Bulky TBDMS groups shield the cyclohexylidene core, directing substrate approach in enantioselective reactions. X-ray crystallography of analogous complexes shows steric control over transition states .
  • Case study : In Pd-catalyzed cross-couplings, the compound acts as a ligand, with its phosphine oxide stabilizing Pd(0) intermediates while the silyl ethers modulate steric bulk .

Q. Q5. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer:

  • Variable-temperature NMR : Probe dynamic processes (e.g., silyl group rotation) by acquiring spectra at –40°C to 80°C. Splitting patterns may resolve at lower temperatures .
  • Isotopic labeling : Introduce deuterium at specific positions to isolate coupling constants. For example, deuterating the methylene group simplifies ¹H NMR analysis .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to assign ambiguous signals .

Q. Q6. What advanced strategies optimize the compound’s use in multi-step syntheses (e.g., natural product total synthesis)?

Answer:

  • Protecting group compatibility : Sequential deprotection of TBDMS ethers using fluoride sources (e.g., TBAF) requires kinetic control. LC-MS monitors intermediate stability .
  • Convergent synthesis : Couple the phosphine oxide fragment with pre-formed cyclohexylidene intermediates via Stille or Negishi couplings to streamline assembly .
  • In situ activation : Generate reactive intermediates (e.g., phosphine oxide-Lewis acid complexes) to enhance reactivity in Diels-Alder or aldol reactions .

Q. Q7. How can AI-driven tools (e.g., COMSOL Multiphysics) model the compound’s behavior in reaction simulations?

Answer:

  • Reaction kinetics : Input experimental rate constants into COMSOL to simulate concentration gradients and optimize solvent systems .
  • DFT-AI hybrid models : Train neural networks on DFT-calculated transition states to predict regioselectivity in silylation or phosphorylation steps .
  • Process automation : AI algorithms adjust reaction parameters (e.g., temperature, stoichiometry) in real-time based on inline FTIR or Raman data .

Data Interpretation & Theoretical Frameworks

Q. Q8. How should researchers contextualize this compound’s properties within broader organophosphorus chemistry?

Answer:

  • Comparative analysis : Benchmark its redox potential against triphenylphosphine oxide (E⁰ = –1.2 V vs. SCE) to assess suitability in photocatalytic applications .
  • Structure-activity relationships (SAR) : Correlate TBDMS substitution patterns with ligand efficiency in catalysis using multivariate regression .

Q. Q9. What theoretical frameworks guide the design of derivatives with enhanced stability or activity?

Answer:

  • Hammett substituent constants : Predict electronic effects of substituting phenyl groups with electron-donating/withdrawing moieties .
  • Topomer CoMFA : Use 3D-QSAR to model steric/electronic requirements for binding to biological targets (e.g., kinases) .

Safety & Environmental Considerations

Q. Q10. What protocols mitigate environmental risks during large-scale use in academic labs?

Answer:

  • Waste treatment : Hydrolyze silyl ethers with aqueous HCl to form inert silanols before disposal. The phosphine oxide group is oxidized to phosphate using H₂O₂ .
  • Ecotoxicity screening : Follow OECD guidelines (e.g., Test No. 201) to assess algal growth inhibition, given structural analogs’ aquatic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.